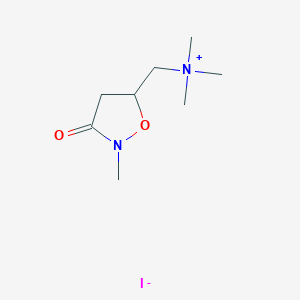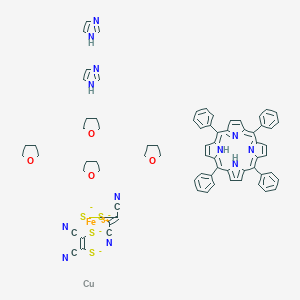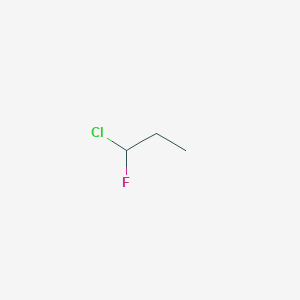
1-Chloro-1-fluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-fluoropropane (also known as chlorofluoropropane or CF3) is a chemical compound that has been widely used in various fields such as pharmaceuticals, agrochemicals, and polymers. CF3 is a colorless liquid with a boiling point of 68°C and a molecular weight of 120.53 g/mol. Its chemical formula is C3H6ClF, and it is classified as a halogenated alkane. CF3 is a highly reactive compound that can undergo various chemical reactions, making it a useful intermediate in the synthesis of many organic compounds.
Mecanismo De Acción
The mechanism of action of CF3 is not well understood, but it is believed to act as a nucleophile in organic reactions. CF3 can undergo various chemical reactions, including substitution, addition, and elimination reactions, which make it a useful intermediate in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of CF3. However, studies have shown that CF3 can cause skin irritation and respiratory problems when exposed to high concentrations. CF3 has also been shown to be toxic to aquatic organisms, and its use should be carefully monitored to prevent environmental damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CF3 in lab experiments are its high reactivity and versatility in organic synthesis. CF3 can be used to introduce a fluorine atom into an organic molecule, which can significantly alter the properties of the compound. The limitations of using CF3 in lab experiments are its high toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research involving CF3. One area of interest is the development of new synthesis methods for CF3 that are more efficient and environmentally friendly. Another area of interest is the use of CF3 in the development of new pharmaceuticals and agrochemicals. CF3 has the potential to significantly alter the properties of organic compounds, which could lead to the development of new drugs and agricultural products. Finally, there is a need for more research on the environmental impact of CF3, as its use can potentially cause harm to aquatic organisms and other wildlife.
Métodos De Síntesis
CF3 can be synthesized using several methods, including the reaction of 1-chloropropane with hydrogen fluoride, the reaction of 1-fluoropropane with hydrogen chloride, and the reaction of 1,1,1-trifluoro-2-chloroethane with potassium fluoride. The most common method of synthesizing CF3 is the reaction of 1-chloropropane with hydrogen fluoride. This method involves the use of a strong acid catalyst, such as sulfuric acid or phosphoric acid, to promote the reaction.
Aplicaciones Científicas De Investigación
CF3 has been widely used in scientific research as a reagent in organic synthesis. It is a versatile compound that can be used in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and polymers. CF3 is commonly used as a fluorinating agent in organic synthesis, as it can introduce a fluorine atom into an organic molecule, which can significantly alter the properties of the compound.
Propiedades
Número CAS |
134190-54-8 |
|---|---|
Nombre del producto |
1-Chloro-1-fluoropropane |
Fórmula molecular |
C3H6ClF |
Peso molecular |
96.53 g/mol |
Nombre IUPAC |
1-chloro-1-fluoropropane |
InChI |
InChI=1S/C3H6ClF/c1-2-3(4)5/h3H,2H2,1H3 |
Clave InChI |
OPLWDQVQIWKMSG-UHFFFAOYSA-N |
SMILES |
CCC(F)Cl |
SMILES canónico |
CCC(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




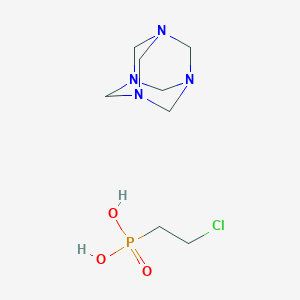
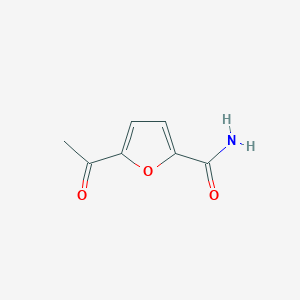
![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)

